molecular formula C4H11N3 B075231 N-Ethyl-N-methylguanidine CAS No. 1113-61-7

N-Ethyl-N-methylguanidine

Katalognummer: B075231
CAS-Nummer: 1113-61-7
Molekulargewicht: 101.15 g/mol
InChI-Schlüssel: FWGSQBLSFXFROK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-N-methylguanidine is an organic compound belonging to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications. This compound is characterized by the presence of both ethyl and methyl groups attached to the guanidine core, which influences its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Ethyl-N-methylguanidine can be synthesized through several methods. One common approach involves the reaction of N-methylguanidine with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods. For example, the reaction of N-methylguanidine with ethyl chloride in the presence of a catalyst such as potassium carbonate can be employed. This method offers higher yields and can be conducted in a continuous flow reactor to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: N-Ethyl-N-methylguanidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted guanidines with various functional groups.

Wissenschaftliche Forschungsanwendungen

Biomedical Research Applications

1. Therapeutic Oligonucleotides

NEMG has been studied for its role in enhancing the stability and efficacy of therapeutic oligonucleotides. Modified nucleic acids incorporating NEMG exhibit improved binding affinity to target RNA, which is crucial for antisense oligonucleotide (ASO) therapies.

  • Case Study : A study demonstrated that oligonucleotides modified with N-methylguanidine (GuNA[NMe]) showed superior enzymatic stability compared to traditional phosphorothioate modifications. This indicates the potential of NEMG in developing ASOs with enhanced therapeutic properties .
Modification TypeBinding AffinityEnzymatic Stability
GuNA[NMe]HighSuperior
PhosphorothioateModerateStandard

2. Neuroprotective Agents

Research has identified NEMG derivatives as potential neuroprotective agents, particularly in conditions involving excessive neuronal excitation, such as epilepsy and neurodegenerative diseases.

  • Case Study : Tri- and tetra-substituted guanidines, including NEMG derivatives, have shown promise as non-competitive antagonists of NMDA receptors. These compounds can mitigate neurotoxic effects associated with excitotoxicity, offering a therapeutic avenue for conditions like Alzheimer's disease and ALS .
ConditionMechanism of ActionPotential Treatment
EpilepsyNMDA receptor antagonismNeuroprotective therapy
Alzheimer's DiseaseInhibition of excitotoxicityDisease-modifying agents

Pharmaceutical Development

1. Drug Formulation

NEMG has been explored in drug formulations due to its ability to enhance solubility and stability of active pharmaceutical ingredients (APIs). Its guanidine structure facilitates interactions with various drug molecules.

  • Case Study : Research indicates that incorporating NEMG into polymeric formulations can improve the delivery and efficacy of drugs targeting specific tissues, enhancing their therapeutic effects while minimizing side effects .
Formulation TypeEnhancement AchievedApplication Area
Polymeric NanoparticlesImproved drug solubilityTargeted therapy
Liposomal FormulationsEnhanced bioavailabilityCancer treatment

Nanotechnology Applications

1. Nanoinhibitors

NEMG-based polymeric nanoinhibitors have been developed for targeted therapeutic applications, particularly in cancer treatment. These nanoparticles can selectively inhibit cellular pathways involved in tumor growth.

  • Case Study : A study demonstrated that guanidine-derived polymeric nanoparticles effectively targeted lysosomal pathways in cancer cells, leading to reduced tumor viability . This highlights the potential of NEMG in nanomedicine.
Nanoparticle TypeTarget PathwayEffectiveness
Polymeric NanoinhibitorsLysosomal inhibitionHigh efficacy
Lipid-based NanocarriersEnhanced cellular uptakeModerate efficacy

Wirkmechanismus

The mechanism of action of N-Ethyl-N-methylguanidine primarily involves its interaction with molecular targets such as neurotransmitter receptors. It acts as an antagonist at the NMDA receptor ion-channel site, inhibiting the actions of the neurotransmitter glutamate. This antagonism is achieved through the binding of this compound to the receptor, thereby modulating the receptor’s activity and influencing downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

    N-Methylguanidine: Similar in structure but lacks the ethyl group.

    N-Ethylguanidine: Similar in structure but lacks the methyl group.

    N,N-Dimethylguanidine: Contains two methyl groups instead of one ethyl and one methyl group.

Uniqueness: N-Ethyl-N-methylguanidine is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This dual substitution pattern influences its basicity, hydrogen bonding ability, and interaction with molecular targets, making it a valuable compound in various applications.

Biologische Aktivität

N-Ethyl-N-methylguanidine (NEMG) is a compound of interest due to its unique biological activities, particularly in pharmacological applications. This article provides a detailed overview of the biological activity of NEMG, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C4H11N3\text{C}_4\text{H}_{11}\text{N}_3 and is classified as a small organic molecule. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 19456
  • Molecular Weight : 101.15 g/mol

The biological activity of NEMG is primarily attributed to its interaction with various biological targets, including ion channels and receptors. Research indicates that NEMG exhibits neuromuscular blocking properties, akin to curare-like agents. It acts as a competitive antagonist at nicotinic acetylcholine receptors, which are crucial for muscle contraction.

Pharmacological Effects

  • Neuromuscular Blocking Activity :
    • NEMG has been shown to induce flaccid paralysis in animal models. The median paralysing dose (EP50) was determined through studies involving mice and rabbits, demonstrating significant neuromuscular blocking effects comparable to established agents like gallamine triethiodide .
  • Cardiovascular Effects :
    • The compound has been studied for its effects on cardiac function. In vitro studies indicated that NEMG can influence heart rate and contractility, although the exact mechanisms remain under investigation.
  • Antagonistic Properties :
    • NEMG displays antagonistic activity against ganglionic blocking agents, suggesting potential applications in managing conditions related to autonomic dysfunctions .

Table 1: Summary of Biological Activities of this compound

Activity TypeObservations/Findings
Neuromuscular Blockade Induces flaccid paralysis; EP50 values comparable to gallamine
Cardiovascular Impact Alters heart rate and contractility in cardiac tissues
Antagonistic Action Effective against ganglionic blockers; potential therapeutic use

Notable Research Studies

  • Zamboni & Azzolini (1954) :
    • This foundational study explored the antagonistic properties of various guanidines, including NEMG, against neuromuscular transmission. The results indicated a significant paralysing effect in animal models, establishing a basis for further pharmacological exploration.
  • Barzaghi et al. (2006) :
    • This study expanded on the neuromuscular blocking characteristics of NEMG, comparing its efficacy with other disubstituted guanidines. The findings highlighted its rapid onset and short duration of action, making it a candidate for clinical applications in anesthesia.
  • Recent Advances in Oligonucleotide Modifications :
    • Recent research has investigated the incorporation of guanidine derivatives into nucleic acids for therapeutic purposes. The stability and binding affinity of oligonucleotides modified with N-methylguanidine have shown promising results, indicating potential applications in gene therapy .

Safety and Toxicology

Toxicological assessments have indicated that while NEMG exhibits significant biological activity, it also poses risks associated with neuromuscular blockade and cardiovascular effects. Studies have reported varying degrees of toxicity depending on dosage and administration route.

Eigenschaften

IUPAC Name

1-ethyl-1-methylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3/c1-3-7(2)4(5)6/h3H2,1-2H3,(H3,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGSQBLSFXFROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274637
Record name N-Ethyl-N-methylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113-61-7
Record name N-Ethyl-N-methylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Ethyl-N-methylguanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-N-methylguanidine
Reactant of Route 2
Reactant of Route 2
N-Ethyl-N-methylguanidine
Reactant of Route 3
Reactant of Route 3
N-Ethyl-N-methylguanidine
Reactant of Route 4
Reactant of Route 4
N-Ethyl-N-methylguanidine
Reactant of Route 5
Reactant of Route 5
N-Ethyl-N-methylguanidine
Reactant of Route 6
Reactant of Route 6
N-Ethyl-N-methylguanidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.